molecular formula C21H18FN7O3 B2841597 N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847382-63-2

N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2841597
CAS RN: 847382-63-2
M. Wt: 435.419
InChI Key: VQVZNVBNXBWZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN7O3 and its molecular weight is 435.419. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

Radioligands for Imaging : A novel series, including compounds similar to N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, has been developed for selective ligands of the translocator protein (18 kDa), crucial for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial Activity

Inhibition of Mediator Release : Compounds structurally related to the query compound have been identified as mediator release inhibitors, showing potential as antiasthma agents due to their activity in the human basophil histamine release assay (Medwid et al., 1990).

Antimicrobial and Insecticidal Potency : Derivatives incorporating a thiadiazole moiety, akin to the query structure, have been synthesized and evaluated for their insecticidal and antimicrobial activities, indicating their potential utility in pest control and infection management (Fadda et al., 2017).

Anticancer Applications

PI3K Inhibitors : The alteration of the acetamide group in similar compounds has led to derivatives with significant antiproliferative activities against human cancer cell lines, indicating the potential of these compounds as anticancer agents with reduced toxicity (Wang et al., 2015).

Synthetic Applications and Chemical Studies

Tautomerism Studies : Research into compounds with a triazolopyrimidine structure has uncovered diazoalkylidine amine ring-chain tautomerism, expanding the understanding of chemical behavior in these classes of compounds (Ezema et al., 2012).

Synthesis of Novel Heterocycles : The versatile precursor 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been utilized for synthesizing various heterocycles, demonstrating the compound's utility in generating diverse chemical structures for potential pharmacological use (Fadda et al., 2017).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O3/c1-13(30)24-16-6-8-17(9-7-16)25-18(31)11-28-12-23-20-19(21(28)32)26-27-29(20)10-14-2-4-15(22)5-3-14/h2-9,12H,10-11H2,1H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVZNVBNXBWZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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